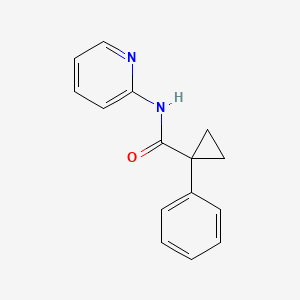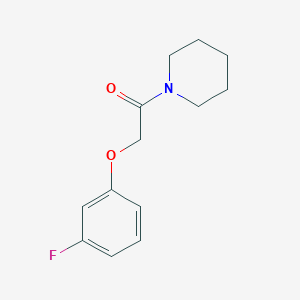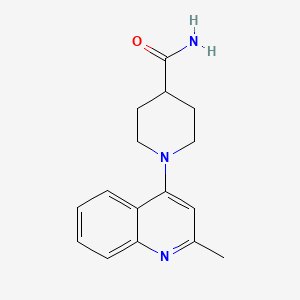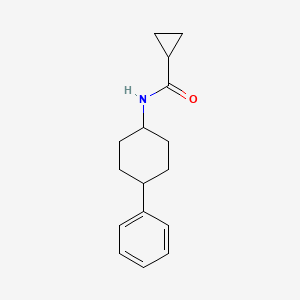
N-(4-phenylcyclohexyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenylcyclohexyl)cyclopropanecarboxamide, commonly known as PCPCA, is a synthetic compound that belongs to the family of arylcyclohexylamines. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. PCPCA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
PCPCA acts as a non-competitive antagonist of the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, which is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and memory formation. By blocking the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, PCPCA reduces the influx of calcium ions into the neurons, which leads to a decrease in the excitability of the neurons. This mechanism of action is similar to that of other N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor antagonists, such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
PCPCA has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of neurodegenerative diseases. PCPCA has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
PCPCA has several advantages for laboratory experiments. It is a potent and selective antagonist of the N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor, which allows for precise modulation of neuronal activity. It has also been shown to have a low toxicity profile in animal models. However, PCPCA has several limitations, including its poor solubility in water and its short half-life in vivo.
Orientations Futures
There are several future directions for research on PCPCA. One area of research is the development of more potent and selective N-(4-phenylcyclohexyl)cyclopropanecarboxamide receptor antagonists based on the structure of PCPCA. Another area of research is the investigation of the potential therapeutic applications of PCPCA in other neurological disorders, such as epilepsy and traumatic brain injury. Additionally, the development of novel drug delivery systems for PCPCA could enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of PCPCA involves the reaction between 4-phenylcyclohexanone and cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The resulting product is then purified using column chromatography to obtain pure PCPCA. This synthesis method has been optimized to produce high yields of PCPCA with high purity.
Applications De Recherche Scientifique
PCPCA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models of these diseases. PCPCA has also been studied for its potential analgesic effects in chronic pain conditions.
Propriétés
IUPAC Name |
N-(4-phenylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-6-7-14)17-15-10-8-13(9-11-15)12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJXDOSKBSIWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylcyclohexyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

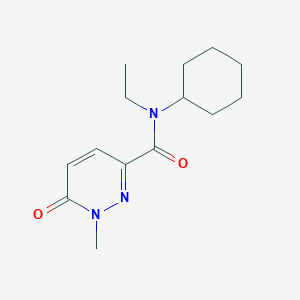
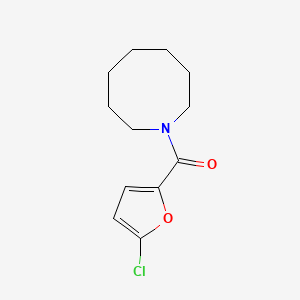
![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)
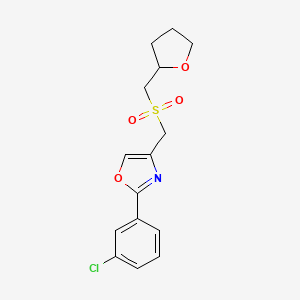
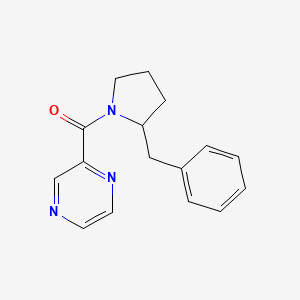
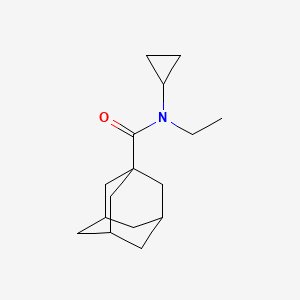
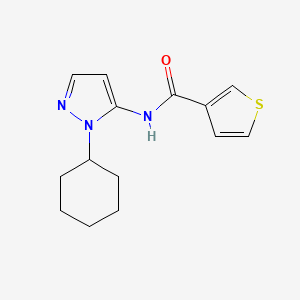
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)

